5-Bromo-6-methylpicolinic acid is a chemical compound with the molecular formula and a molecular weight of 216.03 g/mol. It belongs to the class of pyridinecarboxylic acids, which are characterized by a pyridine ring substituted with carboxylic acid groups. This compound is notable for its bromine substitution at the 5-position and a methyl group at the 6-position of the pyridine ring. It has applications in various scientific fields, particularly in medicinal chemistry and materials science.
5-Bromo-6-methylpicolinic acid can be synthesized from precursors such as 6-methylpicolinic acid through several chemical reactions, including bromination processes. The compound is available from chemical suppliers and can be synthesized in laboratory settings using established methodologies.
The compound is classified under:
The synthesis of 5-bromo-6-methylpicolinic acid typically involves multiple steps, including:
The synthesis methods emphasize mild reaction conditions, high yields, and minimal by-products, making them suitable for industrial applications. For instance, one method described involves reacting 6-methyl-3-picolinic acid with brominating agents under controlled temperatures to achieve selective bromination without excessive by-products .
Key structural data include:
5-Bromo-6-methylpicolinic acid can participate in various chemical reactions due to its functional groups:
The reactions are typically carried out under controlled conditions to optimize yield and selectivity. For instance, nucleophilic substitution reactions may require catalysts or specific solvents to enhance reactivity .
The mechanism of action for compounds like 5-bromo-6-methylpicolinic acid often involves interactions with biological targets such as enzymes or receptors. The presence of the bromine atom can enhance lipophilicity and modify binding characteristics.
Research indicates that derivatives of picolinic acids may exhibit biological activities, including antimicrobial and anti-inflammatory properties. Specific studies on the mechanism involving receptor binding or enzyme inhibition are necessary for detailed insights into its pharmacological effects .
Relevant analyses include spectroscopic methods (NMR, IR) used to confirm structure and purity during synthesis .
5-Bromo-6-methylpicolinic acid finds applications in:
5-Bromo-6-methylpicolinic acid (CAS 137778-20-2) is synthesized via two principal routes with distinct mechanistic pathways. The classic halogenation-hydrolysis approach starts with 5-amino-6-methylpicoline, involving diazotization and bromination in hydrobromic acid to yield 5-bromo-6-methylpicoline. Subsequent oxidation with alkaline KMnO₄ or acidic K₂Cr₂O₇ converts the methyl group to a carboxylic acid, achieving moderate yields (45-60%) [1].
A more efficient radical bromination-oxidation strategy employs 6-methylpyridine-3-carboxaldehyde as the starting material. Selective bromination at the C5 position uses N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ (75°C, 12 hr), yielding 5-bromo-6-methylpyridine-3-carboxaldehyde (85% yield). The aldehyde is then oxidized to the carboxylic acid using KMnO₄ in tert-butanol/H₂O (60°C, 4 hr), with careful pH control (pH 8-9) to prevent methyl group over-oxidation [3].
Table 1: Comparison of Synthetic Methods
Starting Material | Key Step | Conditions | Yield |
---|---|---|---|
5-Amino-6-methylpicoline | Diazotization/Bromination | HBr, NaNO₂, 0°C → 80°C | 45-50% |
6-Methylpyridine-3-carboxaldehyde | Radical Bromination | NBS, AIBN, CCl₄, 75°C | 85% |
5-Bromo-6-methylpyridine-3-carboxaldehyde | Aldehyde Oxidation | KMnO₄, t-BuOH/H₂O, pH 8-9, 60°C | 90% |
Purification typically involves recrystallization from ethanol/water mixtures, yielding high-purity (>95%) crystalline solids [4].
The bromine atom at C5 enables versatile Pd-catalyzed cross-coupling reactions, transforming the compound into pharmaceutically relevant intermediates. Suzuki-Miyaura coupling with aryl/alkylboronic acids uses PdCl₂(dppf) (10 mol%) and Cs₂CO₃ in toluene/H₂O (3:1) at 80°C, achieving 70-95% yields for biaryl derivatives. This system tolerates functional groups like esters and ketones due to mild conditions [7].
Decarboxylative alkynylation employs alkynyl carboxylic acids with Pd(OAc)₂/SelectPhos ligand (16 mol%) in THF at 100°C. Remarkably, this method exhibits inverted chemoselectivity (C–Br > C–Cl > C–OTf), enabling coupling at bromine sites even in polyhalogenated substrates. For example, 3-bromo-5-chlorophenyl triflate reacts selectively at Br to afford alkynylated products in 85% yield [8].
Table 2: Palladium-Catalyzed Coupling Applications
Reaction Type | Catalyst System | Key Substrates | Yield |
---|---|---|---|
Suzuki-Miyaura | PdCl₂(dppf), Cs₂CO₃ | Arylboronic acids | 78-95% |
Decarboxylative Alkynylation | Pd(OAc)₂/SelectPhos, K₂CO₃ | Alkynyl carboxylic acids | 63-95% |
Stille Coupling | Pd(PPh₃)₄, LiCl | Vinyltributyltin | 86% |
Vinylstannanes and alkyltrifluoroborates also couple efficiently under Stille or Suzuki conditions, expanding access to alkenyl- and alkyl-substituted derivatives [5] [7].
Carboxylate isosteres of 5-bromo-6-methylpicolinic acid are critical for optimizing drug-like properties in metallo-β-lactamase (MBL) inhibitors. Bioisosteric replacement focuses on maintaining Zn(II)-binding capacity while altering pKₐ and lipophilicity. Key analogs include:
Table 3: Carboxylate Isosteres and Properties
Isostere | Synthetic Route | pKₐ | NDM-1 IC₅₀ (μM) |
---|---|---|---|
Carboxylic Acid | Hydrolysis of ester | 3.1 | 0.8 |
Tetrazole | NaN₃, NH₄Cl, DMF, 120°C | 4.9 | 1.2 |
Phosphonic Acid | Pd-catalyzed P-C coupling | 2.3 | 0.5 |
N-Acyl sulfonamide | Nucleophilic substitution | 5.2 | 8.7 |
The tetrazole isostere exhibits optimal balance, inhibiting New Delhi metallo-β-lactamase (NDM-1) at 1.2 μM while showing improved pharmacokinetics in in vitro models [5].
High-quality crystals of 5-bromo-6-methylpicolinic acid are essential for X-ray diffraction studies. Optimal crystallization uses mixed-solvent systems: THF/H₂O (10:1 v/v) yields block-shaped crystals suitable for single-crystal XRD. Key parameters include:
The crystal structure (triclinic, P1̄ space group) reveals near-planar molecules with Br1–C1–C2–N1 torsion angles of 178.5°. Carboxyl groups adopt twisted conformations (dihedral angle: 12.5° to pyridine plane), facilitating dimerization via paired O–H⋯N hydrogen bonds (2.65 Å) with pyridine nitrogens. This dimeric motif is stabilized by water bridges in hydrates, explaining the compound’s low hygroscopicity [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0